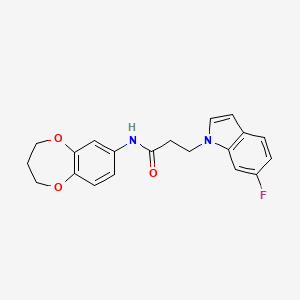

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(6-fluoro-1H-indol-1-yl)propanamide

Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(6-fluoro-1H-indol-1-yl)propanamide is a synthetic small molecule characterized by a benzodioxepin ring fused to a fluoro-substituted indole moiety via a propanamide linker.

Properties

Molecular Formula |

C20H19FN2O3 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(6-fluoroindol-1-yl)propanamide |

InChI |

InChI=1S/C20H19FN2O3/c21-15-3-2-14-6-8-23(17(14)12-15)9-7-20(24)22-16-4-5-18-19(13-16)26-11-1-10-25-18/h2-6,8,12-13H,1,7,9-11H2,(H,22,24) |

InChI Key |

TYHVQOUGNAXSNF-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C=C(C=C2)NC(=O)CCN3C=CC4=C3C=C(C=C4)F)OC1 |

Origin of Product |

United States |

Biological Activity

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(6-fluoro-1H-indol-1-yl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxepin moiety and an indole derivative. The molecular formula is , with a molecular weight of approximately 420.46 g/mol. The presence of the fluorine atom and the unique arrangement of functional groups contribute to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis in specific cancer lines, potentially through modulation of the apoptotic pathways .

- Neuroprotective Effects : There is evidence that it may protect neuronal cells from oxidative stress and neurotoxicity, indicating potential applications in neurodegenerative diseases .

Biological Activity Data Table

The following table summarizes key biological activities and their respective findings:

Case Study 1: Anti-inflammatory Effects

In a study involving LPS-stimulated macrophages, this compound was administered at varying concentrations. Results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent in therapeutic applications.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the proliferation of human breast cancer cell lines. The mechanism was linked to the activation of caspases, leading to programmed cell death (apoptosis). This study highlights the compound's potential for development into an anticancer drug .

Case Study 3: Neuroprotection

Research conducted on SH-SY5Y neuronal cells demonstrated that treatment with this compound resulted in decreased levels of oxidative stress markers. This suggests a protective effect against neurodegeneration, warranting further exploration into its use for conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of three related compounds from the evidence:

(2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]propanamide (Compound 7, )

- Structural Similarities : Contains a fluoro-substituted aromatic system (biphenyl) and a propanamide linker.

- Key Differences : Replaces the benzodioxepin core with a dibenzoazepin scaffold and lacks the indole moiety.

- NMR and MS data confirm structural integrity .

Compound 166 ()

- Structural Similarities : Shares a propanamide backbone and halogenated indole (4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl).

- Key Differences : Incorporates a pyridin-2-yl group and cyclopropa[3,4]cyclopenta[1,2-c]pyrazole, enhancing conformational rigidity.

- Synthetic Notes: Synthesized via atropisomerism, highlighting challenges in stereochemical control for polycyclic systems .

(2S)-N-(2-Cycloheptylethyl)-3-(1H-indol-3-yl)-2-(pentan-2-ylamino)propanamide (S38, )

- Structural Similarities : Features an indole-propanamide framework.

- Key Differences: Substitutes benzodioxepin with a cycloheptylethyl group and introduces a pentan-2-ylamino side chain.

- Synthesis : Prepared via reductive amination (GP3 protocol), emphasizing the versatility of propanamide derivatives in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.